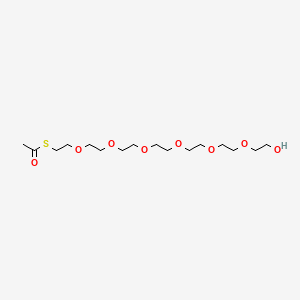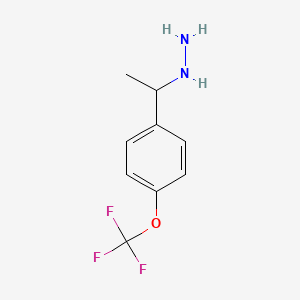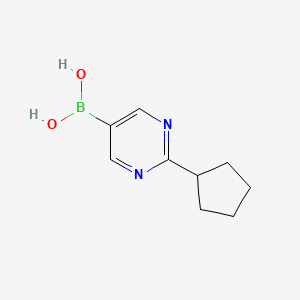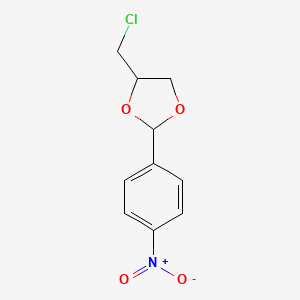
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C9H8BrClOS and a molecular weight of 279.58 g/mol . It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 2-bromo-5-mercaptophenol with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group (C=O) can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include alcohols and ethers.
科学研究应用
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets and pathways. The compound’s reactive functional groups, such as the bromine, chlorine, and mercapto groups, enable it to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 1-(2-Bromo-4-mercaptophenyl)-3-chloropropan-1-one
- 1-(2-Bromo-5-mercaptophenyl)-2-chloropropan-1-one
- 1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-2-one
Uniqueness
1-(2-Bromo-5-mercaptophenyl)-3-chloropropan-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and research applications .
属性
分子式 |
C9H8BrClOS |
|---|---|
分子量 |
279.58 g/mol |
IUPAC 名称 |
1-(2-bromo-5-sulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H8BrClOS/c10-8-2-1-6(13)5-7(8)9(12)3-4-11/h1-2,5,13H,3-4H2 |
InChI 键 |
LRSDDSQKAVKOJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S)C(=O)CCCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)





![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)




![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
